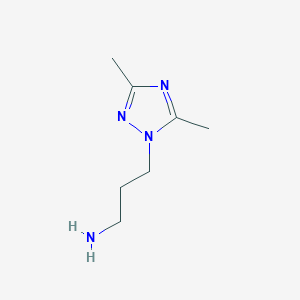
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Plant Growth Regulators
- Scientific Field: Agrichemistry
- Application Summary: Triazole compounds, including 1,2,4-triazole derivatives, have been synthesized and investigated for their plant growth regulatory activity . These compounds have shown to influence the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .
- Methods of Application: The synthesized triazole-compounds were applied to mungbean and wheat to evaluate their plant growth regulatory activity .
- Results: Compound CGR3, with methoxyacyl on the 3-position of the triazole ring, showed better activity, promoting root length not only for mungbean, but also for wheat . CGR3 changed the level of endogenous hormones in mungbean roots, the most obvious effect was the increase of IAA, being 4.9 times greater than that of the control at the 96th hour after treatment .
Antiviral Medication
- Scientific Field: Pharmacology
- Application Summary: 1,2,4-Triazole derivatives have been used in the synthesis of antiviral medications . For instance, Ribavirin, a 1,2,4-triazole derivative, is used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
- Methods of Application: Ribavirin is administered orally or by inhalation .
- Results: Ribavirin has been included into the World Health Organization’s List of Essential Medicines due to its effectiveness and safety . Recent studies have also confirmed the successful application of Ribavirin as a cure for COVID-19 .
Treatment of Fungal Infections
- Scientific Field: Pharmacology
- Application Summary: Voriconazole, a 1,2,4-triazole derivative, is used to treat serious fungal infections .
- Methods of Application: Voriconazole is administered orally or intravenously .
- Results: Voriconazole has been effective in treating serious fungal infections .
Plant Growth Retardant
- Scientific Field: Agrichemistry
- Application Summary: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, a 1,2,4-triazole derivative, is used as a plant growth retardant . It inhibits gibberellin biosynthesis, a hormone that promotes plant growth .
- Methods of Application: This compound is applied to plants to control their growth .
- Results: The application of this compound has been effective in controlling plant growth .
Antitubercular Agents
- Scientific Field: Pharmacology
- Application Summary: 1,2,4-Triazole derivatives have been used in the synthesis of antitubercular agents . These compounds have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
- Methods of Application: The synthesized 1,2,4-triazole derivatives are tested in vitro against Mycobacterium tuberculosis .
- Results: Some of the synthesized compounds have shown significant antitubercular activity .
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBKYUVARGEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650988 | |
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
CAS RN |
1060817-15-3 | |
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
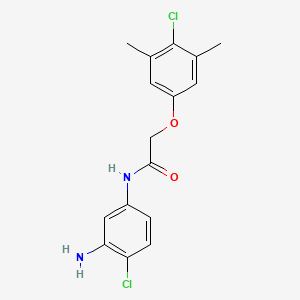
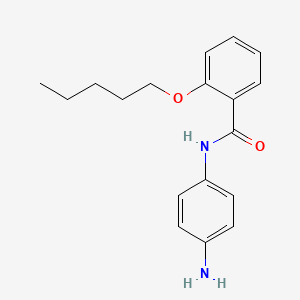
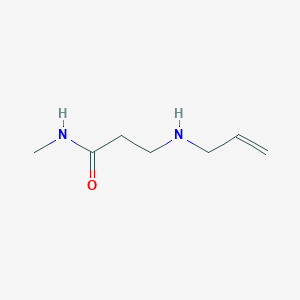
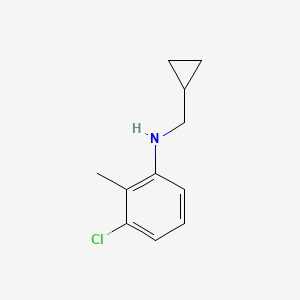
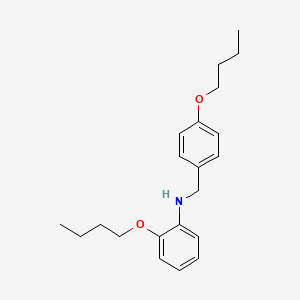




![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)